molecular formula C12H13ClO4 B13569579 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid

2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid

Cat. No.: B13569579
M. Wt: 256.68 g/mol
InChI Key: CQDHUYGEWOFXKC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

InChI

InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

CQDHUYGEWOFXKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the carboxylic acid group with the Boc group, followed by purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

Three structurally related compounds are analyzed:

4-Chlorobenzoic Acid (CAS: 74-11-3)

2-{[(tert-Butoxy)carbonyl]amino}-4-chloro-6-fluorobenzoic Acid (CAS: 2137590-71-5)

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole Hydrochloride (CAS: 1629474-42-5)

Structural and Functional Differences

Table 1: Structural Comparison
Compound Name CAS Number Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid 2172077-73-3 Boc group (2-position), Cl (4-position), carboxylic acid 256.45 Intermediate in peptide synthesis; Boc protection enhances stability
4-Chlorobenzoic acid 74-11-3 Cl (4-position), carboxylic acid 156.57 Biodegradable substrate for bacteria (e.g., Arthrobacter globiformis); used in microbial metabolism studies
2-{[(tert-Butoxy)carbonyl]amino}-4-chloro-6-fluorobenzoic acid 2137590-71-5 Boc-amino (2-position), Cl (4-position), F (6-position), carboxylic acid 289.7 Discontinued due to niche applications; fluorine introduces electronic effects for targeted reactivity
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole Hydrochloride 1629474-42-5 Thiazole core, Cl (4-position and phenyl ring) 269.12 (free base) Used in pharmaceutical research; dual chloro groups enhance electrophilicity

Research Findings and Functional Insights

Biodegradability and Microbial Metabolism
  • 4-Chlorobenzoic Acid :
    • Rapidly metabolized by Arthrobacter globiformis via dehalogenation, releasing >96% of bound chlorine .
    • Biotin stimulates degradation, suggesting enzymatic cofactor dependence .
    • Growth inhibition occurs at concentrations >0.6 g/L due to toxicity .
  • Boc-Protected Analogs :
    • The Boc group in 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid impedes microbial degradation, as evidenced by the absence of studies reporting bacterial utilization of Boc-protected compounds. This highlights its synthetic utility in environments requiring chemical stability .

Biological Activity

2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid (Boc-Cl-CBA) is an organic compound notable for its structural characteristics, which include a tert-butoxycarbonyl (Boc) protecting group and a chlorobenzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate. Understanding its biological activity is crucial for exploring its applications in drug development and synthesis.

  • Molecular Formula : C12H14ClO3
  • Molar Mass : Approximately 271.7 g/mol
  • Structure : The compound features a chlorobenzoic acid core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of Boc-Cl-CBA typically involves the reaction of 4-chlorobenzoic acid with di-tert-butyl dicarbonate (BocO) under basic conditions, often using sodium hydroxide in tetrahydrofuran (THF) at elevated temperatures. This method efficiently protects the carboxylic acid group while maintaining the reactivity of the chlorobenzene component, allowing for further functionalization.

Antimicrobial Properties

Research indicates that compounds structurally related to Boc-Cl-CBA exhibit antimicrobial activity. For instance, derivatives of chlorobenzoic acids have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 250 to 1000 µg/mL , indicating moderate efficacy against microbial strains .

Enzyme Interaction

Preliminary studies suggest that Boc-Cl-CBA may interact with specific enzymes, potentially acting as a substrate or inhibitor in enzyme-catalyzed reactions. Such interactions could influence metabolic pathways and drug metabolism, making it a candidate for further exploration in pharmacological contexts .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of synthesized compounds, including derivatives of Boc-Cl-CBA. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Enzyme-Catalyzed Reactions

In another investigation, Boc-Cl-CBA was utilized to study enzyme kinetics. The findings indicated that this compound could act as an inhibitor in specific enzymatic pathways, potentially affecting metabolic processes in bacterial cells .

The biological effects of Boc-Cl-CBA are likely multifaceted:

  • Nucleophilic Attack : The chlorine atom may facilitate nucleophilic attack by biological molecules, leading to alterations in cellular processes.
  • Oxidation Reactions : The carboxylic acid group may participate in redox reactions, influencing cellular redox states.
  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways .

Q & A

Q. Key Data :

  • Typical yield: 60–75% after optimization .
  • Common byproducts: Unreacted Boc precursor or over-chlorinated derivatives .

Basic: How should researchers characterize 2-[(tert-butoxy)carbonyl]-4-chlorobenzoic acid?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify Boc group signals (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–8.0 ppm for substituted benzene) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for Boc and carboxylic acid) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 289.7 (M+H⁺) .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. Common Pitfalls :

  • Overlapping NMR signals from tert-butyl and aromatic protons may require 2D NMR (e.g., HSQC) for resolution .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:
Apply Design of Experiments (DoE) to evaluate variables:

  • Temperature : Higher temperatures (60–80°C) accelerate Boc protection but risk decomposition; lower temperatures favor selectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane reduces side reactions .
  • Catalyst Screening : DMAP vs. pyridine for Boc activation—DMAP reduces reaction time by 30% .

Case Study :
A 15% yield increase was achieved by switching from THF to DMF, reducing aggregation of intermediates .

Advanced: How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:

Reproducibility Checks : Validate synthesis and purification protocols across multiple labs .

Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., a corrigendum in Acta Crystallographica addressed misassigned chiral centers in a related compound) .

Thermogravimetric Analysis (TGA) : Confirm decomposition profiles to rule out solvent inclusion .

Example :
A reported mp of 150–151°C for a similar Boc-protected compound was revised to 148–150°C after eliminating trace solvents .

Basic: What are the stability considerations for this compound under acidic/basic conditions?

Methodological Answer:

  • Acid Sensitivity : The Boc group is labile under strong acids (e.g., TFA, HCl/dioxane), leading to deprotection. Avoid pH < 2 in aqueous solutions .
  • Base Stability : Stable in mild bases (pH 8–10), but prolonged exposure to NaOH > 0.1 M hydrolyzes the ester .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent moisture absorption and oxidation .

Advanced: How to computationally model the reactivity of this compound in drug design?

Methodological Answer:

DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS .

Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, leveraging the chloro substituent’s steric and electronic effects .

Key Insight :
The 4-chloro group enhances π-stacking in aromatic pockets, while the Boc group modulates solubility .

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